molecular formula C22H26N4O2 B2917243 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide CAS No. 921817-35-8

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide

Cat. No.: B2917243
CAS No.: 921817-35-8
M. Wt: 378.476
InChI Key: QYPXOXKHSIRPFB-UHFFFAOYSA-N
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Description

“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are known for their broad spectrum of pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. These compounds are common in many medicinal drugs due to their significant therapeutic potentials (JeelanBasha & Goudgaon, 2021). The structural diversity and substitution patterns of nitrogen heterocycles, including pyrimidines, make them a crucial component in the development of new pharmaceuticals, highlighting their importance in drug discovery and development (Vitaku, Smith, & Njardarson, 2014).

Synthesis and Applications of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has been a subject of extensive research due to their relevance in medicinal chemistry. Various synthetic pathways have been employed to develop novel pyrimidine derivatives with potential pharmacological activities. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for the discovery of newer drugs (N. JeelanBasha & N. Goudgaon, 2021).

Pyrimidine Derivatives as Anticancer Agents

Pyrimidine-based scaffolds have shown promising anticancer activities through various mechanisms, indicating their potential to interact with different enzymes, targets, or receptors. The anticancer potential of these compounds has been evidenced in numerous research articles and patent literature, showcasing the ongoing interest in pyrimidine derivatives as potential anticancer agents (Kaur et al., 2014).

Anti-inflammatory Properties of Pyrimidine Derivatives

Recent developments in the synthesis and study of anti-inflammatory effects of pyrimidine derivatives highlight their potential in treating inflammatory conditions. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators, suggesting their therapeutic potential in managing inflammation-related disorders (Rashid et al., 2021).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been shown to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle, making them interesting targets for cancer chemotherapy .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against cdk1/cyclin b . This suggests that the compound might interact with its targets by inhibiting their activity, thereby disrupting the cell cycle and potentially exerting antiproliferative effects .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibitory activity against CDKs . By inhibiting CDKs, the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

It’s worth noting that similar compounds have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization .

Result of Action

Given its potential inhibitory activity against cdks , the compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Action Environment

It’s worth noting that the introduction of different halogen atoms on the phenyl ring of similar compounds has been shown to cause different effects on their antitubercular activity . This suggests that structural modifications could potentially influence the compound’s action and efficacy .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-4-7-16(8-5-2)21(27)25-17-10-12-18(13-11-17)26-15(3)24-20-19(22(26)28)9-6-14-23-20/h6,9-14,16H,4-5,7-8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXOXKHSIRPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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